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Compound of Interest

Compound Name: INX-315

Cat. No.: B12375471 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the kinase cross-reactivity profile of INX-315, a potent and selective cyclin-

dependent kinase 2 (CDK2) inhibitor developed by Incyclix Bio.[1]

INX-315 is an orally active inhibitor of CDK2, a key regulator of the cell cycle, with potential

antineoplastic activity.[2][3] Early efforts to develop CDK inhibitors were often hampered by

poor selectivity, leading to unfavorable toxicity profiles.[4] Therefore, a thorough understanding

of a candidate drug's cross-reactivity with other kinases is critical. This guide summarizes

available experimental data on the selectivity of INX-315 against other kinases, compares it to

another CDK2 inhibitor, and provides details on the experimental protocols used for these

assessments.

Kinase Selectivity Profile of INX-315
INX-315 has been profiled for its inhibitory activity against a panel of cyclin-dependent kinases

and the broader human kinome. The data demonstrates high selectivity for CDK2.

Cyclin-Dependent Kinase (CDK) Panel
Biochemical and intracellular assays show that INX-315 is a potent inhibitor of CDK2/cyclin E1

and CDK2/cyclin A complexes.[5] Its activity against other key CDKs, such as CDK1, CDK4,

CDK6, and CDK9, is significantly lower, indicating a high degree of selectivity.[4][6]
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Target Kinase
Biochemical
IC50 (nM) [a]

Fold
Selectivity vs.
CDK2/E

Intracellular
NanoBRET
IC50 (nM) [b]

Fold
Selectivity vs.
CDK2/E

CDK2/cyclin E1 0.6 1 2.3 1

CDK2/cyclin A2 2.5 4 71.3 31

CDK1/cyclin B1 30 55 374 163

CDK4/cyclin D1 133 241 Not Determined Not Determined

CDK6/cyclin D3 338 615 Not Determined Not Determined

CDK9/cyclin T1 73 132 2950 1283

Source: Data

compiled from

multiple sources.

[4][5][6]

[a] Biochemical

IC50 values were

determined by

Nanosyn, Inc.[4]

[6]

[b] Intracellular

IC50 values were

determined using

the NanoBRET

target

engagement

assay.[4][6]

Broader Kinome Screen
A broader kinome screen was performed to assess the selectivity of INX-315 against the wider

kinase family. At a concentration of 100 nM, only 1.2% of kinases in the panel showed greater

than 90% inhibition, suggesting that adverse effects due to off-target kinase inhibition are

unlikely.[6]
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Comparison with an Alternative CDK2 Inhibitor
The selectivity profile of INX-315 has been compared to PF-07104091, another CDK2 inhibitor.

While PF-07104091 shows greater selectivity over CDK4 and CDK6, INX-315 is more potent

and demonstrates greater selectivity over the anti-target CDK1.[5]

Experimental Protocols
The following methodologies were used to generate the kinase selectivity data for INX-315.

Nanosyn CDK Biochemical In Vitro Assay
Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified

kinase enzyme in vitro.

Methodology: The assays were conducted by Nanosyn, Inc., using a microfluidic kinase

detection technology (Caliper Assay Platform). Compounds were tested in a 12-point dose-

response format. The concentration of the phosphoacceptor substrate peptide used was 1

µmol/L, and the assays were performed at the Km for ATP. Staurosporine was used as a

reference compound.[4]

Intracellular NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay

measures compound binding to a specific protein target within living cells. It provides a

quantitative measure of target engagement under physiological conditions.

Methodology: Live cells are engineered to express the target kinase as a fusion protein with

NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is

added. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A

test compound, like INX-315, that also binds to the ATP pocket will compete with and

displace the tracer, leading to a loss of the BRET signal. The decrease in the BRET signal is

proportional to the target engagement by the test compound, from which an intracellular

IC50 value can be determined.[4][6]

Visualizing the Research Workflow
The following diagrams illustrate the key processes described in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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